molecular formula C13H21Cl2FN2O B5450852 N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5450852
M. Wt: 311.22 g/mol
InChI Key: BMQIJSKPJOFTAG-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and an ethanamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s fluorophenyl group is believed to play a crucial role in its binding affinity and specificity. The morpholine ring may contribute to the compound’s stability and solubility, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride stands out due to its combination of a fluorophenyl group and a morpholine ring, which imparts unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for specific research applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16;;/h1-4,15H,5-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQIJSKPJOFTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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